molecular formula C10H10ClNO3 B2766671 Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate CAS No. 1106953-35-8

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate

Cat. No. B2766671
CAS RN: 1106953-35-8
M. Wt: 227.64
InChI Key: UPCXRWTVYHMKCE-UHFFFAOYSA-N
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Description

“Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride” is a compound that has a molecular weight of 265.1 . It’s a solid substance stored in an inert atmosphere at 2-8°C . Another related compound is “Ethyl 2-(5-chloropyridin-2-yl)acetate” which has a molecular weight of 199.64 .


Molecular Structure Analysis

The InChI code for “Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride” is 1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H .


Physical And Chemical Properties Analysis

It’s stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Facile Synthesis of Heterocyclic Compounds A study demonstrated the use of ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate in the facile one-pot synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This compound underwent conjugate addition and subsequent reactions to form novel monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines, showcasing its utility in creating complex heterocyclic structures (Latif, Rady, & Döupp, 2003).

Investigation into Polymorphism Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate was also instrumental in the investigation of polymorphism in pharmaceutical compounds, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. Spectroscopic and diffractometric techniques characterized two polymorphic forms, highlighting challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis of Pyrrole Derivatives Another research application involved the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, highlighting the compound's role in accessing a library of pyrrole derivatives, crucial for various pharmaceutical and agrochemical applications (Dawadi & Lugtenburg, 2011).

Chlorophyll Derivatives Study In the field of photophysics, ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate contributed to the synthesis of chlorophyll-a derivatives with pyridyl groups, aimed at understanding intramolecular π-conjugation and fluorescence properties. This research provides insights into the development of novel photosensitizers for applications in photodynamic therapy and solar energy conversion (Yamamoto & Tamiaki, 2015).

Anticancer Agent Synthesis The compound has been used in synthesizing potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and thiazines, demonstrating significant effects on the proliferation of cultured cells and suggesting its potential in the development of new therapeutic agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Cytotoxicity Studies Research also explored the synthesis and cytotoxicity of thieno[2,3-b]pyridine derivatives towards sensitive and multidrug-resistant leukemia cells, indicating the compound's utility in generating new chemotherapeutic options (Al-Trawneh et al., 2021).

Safety And Hazards

The safety information for “Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride” includes hazard statements H302-H319-H372-H410 . Precautionary statements include P260-P264-P273-P301+P312-P305+P351+P338-P314 .

properties

IUPAC Name

ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCXRWTVYHMKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate

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